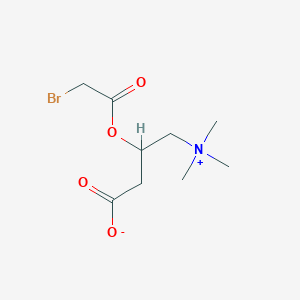
Carnitine bromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carnitine bromoacetate is a compound that combines the properties of bromoacetyl and carnitine Carnitine is a quaternary ammonium compound involved in the metabolism of fatty acids, while bromoacetyl is a functional group containing bromine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carnitine bromoacetate can be synthesized through the reaction of bromoacetyl chloride with carnitine. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of bromoacetylcarnitine may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as recrystallization or chromatography, to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Carnitine bromoacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The carnitine moiety can undergo oxidation and reduction reactions, affecting its functional groups.
Hydrolysis: The ester bond in bromoacetylcarnitine can be hydrolyzed to produce bromoacetic acid and carnitine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or amines, typically carried out in aqueous or organic solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester bond.
Major Products
Substitution: Products include substituted carnitine derivatives.
Oxidation: Oxidized forms of carnitine.
Hydrolysis: Bromoacetic acid and carnitine.
Wissenschaftliche Forschungsanwendungen
Carnitine bromoacetate has several applications in scientific research:
Biochemistry: Used as a substrate to study enzyme kinetics and mechanisms, particularly those involving carnitine acyltransferases.
Medicine: Potential use in studying metabolic disorders related to carnitine deficiency or dysfunction.
Chemistry: Employed in the synthesis of other complex molecules due to its reactive bromoacetyl group.
Industry: May be used in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
Carnitine bromoacetate exerts its effects primarily through its interaction with enzymes involved in fatty acid metabolism. It acts as a substrate for carnitine acyltransferases, facilitating the transfer of acyl groups. The bromoacetyl group can also alkylate active site residues in enzymes, leading to inhibition or modification of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetylcarnitine: Similar in structure but lacks the bromoacetyl group. It is involved in fatty acid metabolism and has therapeutic applications.
Bromoacetyl-CoA: Contains a coenzyme A moiety instead of carnitine, used in different metabolic pathways.
Uniqueness
Carnitine bromoacetate is unique due to its combination of the bromoacetyl group and carnitine, allowing it to participate in both metabolic processes and chemical reactions that other similar compounds cannot. This dual functionality makes it a valuable tool in biochemical research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
10034-25-0 |
|---|---|
Molekularformel |
C9H16BrNO4 |
Molekulargewicht |
282.13 g/mol |
IUPAC-Name |
3-(2-bromoacetyl)oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C9H16BrNO4/c1-11(2,3)6-7(4-8(12)13)15-9(14)5-10/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
XSPKQMNUNNSJIQ-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CBr |
Kanonische SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CBr |
Synonyme |
omoacetylcarnitine bromoacetylcarnitine, (+-)-isomer bromoacetylcarnitine, (R)-isomer bromoacetylcarnitine, (S)-isomer carnitine bromoacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















